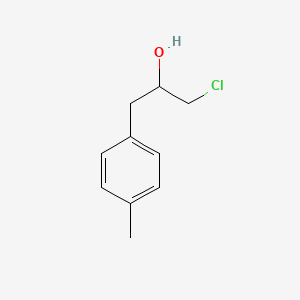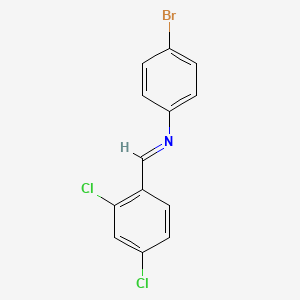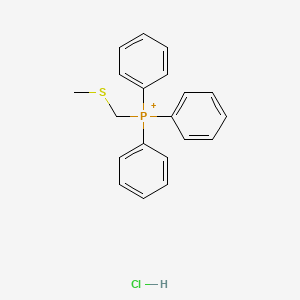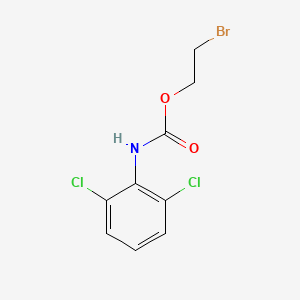
1-Chloro-3-(P-tolyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(P-tolyl)-2-propanol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom, a tolyl group (a benzene ring with a methyl group), and a hydroxyl group attached to a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(P-tolyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with epichlorohydrin, followed by hydrolysis. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of 3-(P-tolyl)-2-propanol using chlorine gas or other chlorinating agents. The process is usually carried out in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(P-tolyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium azide (NaN3).
Major Products:
Oxidation: Formation of 1-chloro-3-(P-tolyl)-2-propanone.
Reduction: Formation of 3-(P-tolyl)-2-propanol.
Substitution: Formation of 1-amino-3-(P-tolyl)-2-propanol or 1-thio-3-(P-tolyl)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(P-tolyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(P-tolyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(P-tolyl)-2-propanol can be compared with other similar compounds, such as:
1-Chloro-2-propanol: Lacks the tolyl group, resulting in different chemical properties and reactivity.
3-(P-tolyl)-2-propanol:
1-Bromo-3-(P-tolyl)-2-propanol: Similar structure but with a bromine atom instead of chlorine, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
29270-66-4 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
1-chloro-3-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7H2,1H3 |
InChI-Schlüssel |
BGUXQHQYTCAHPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)








